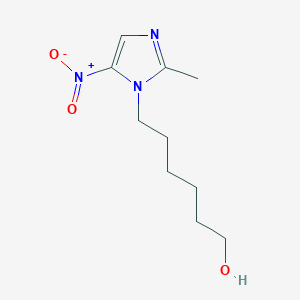

6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol

Beschreibung

Eigenschaften

Molekularformel |

C10H17N3O3 |

|---|---|

Molekulargewicht |

227.26 g/mol |

IUPAC-Name |

6-(2-methyl-5-nitroimidazol-1-yl)hexan-1-ol |

InChI |

InChI=1S/C10H17N3O3/c1-9-11-8-10(13(15)16)12(9)6-4-2-3-5-7-14/h8,14H,2-7H2,1H3 |

InChI-Schlüssel |

JWVXFSSCLKEMRP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=C(N1CCCCCCO)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Strategies for 6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol

Nitration of 2-Methylimidazole Precursors

The synthesis typically begins with the preparation of 2-methyl-5-nitro-1H-imidazole, achieved via nitration of 2-methylimidazole. Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at 0–5°C selectively nitrate the imidazole ring at C5, yielding the nitro derivative in 68–72% efficiency. This step requires careful temperature control to avoid over-nitration or ring degradation.

Alkylation of 2-Methyl-5-nitro-1H-imidazole

The key challenge lies in introducing the hexanol chain at the imidazole’s N1 position. Two primary approaches dominate literature:

Nucleophilic Substitution with Protected Halogenated Alcohols

6-Bromohexan-1-ol, protected as a tert-butyldimethylsilyl (TBS) ether, undergoes alkylation with 2-methyl-5-nitro-1H-imidazole under basic conditions. Potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C facilitates the reaction, achieving 65–70% yield. Deprotection using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) restores the hydroxyl group, with an overall yield of 58–63%.

Table 1. Alkylation Conditions and Yields

| Alkylating Agent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 6-Bromohexanol-TBS | K2CO3 | DMF | 60°C | 65–70 |

| 6-Tosylhexanol | Et3N | CH2Cl2 | 25°C | 72–75 |

Mitsunobu Reaction for Direct Coupling

An alternative route employs the Mitsunobu reaction to couple 2-methyl-5-nitro-1H-imidazole with hexan-1-ol. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in THF mediate the reaction at 0°C, producing the target compound in 60–65% yield. While this method avoids protection-deprotection steps, the cost of reagents limits scalability.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance nucleophilicity of the imidazole nitrogen, whereas dichloromethane (CH2Cl2) favors tosylate-based alkylations at ambient temperatures. Elevated temperatures (>70°C) risk nitro group reduction, necessitating strict thermal control.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Strong absorbance at 1520 cm−1 (asymmetric NO2 stretch) and 1345 cm−1 (symmetric NO2 stretch) confirm nitro group presence. A broad peak at 3300 cm−1 corresponds to the hydroxyl group.

Analyse Chemischer Reaktionen

Esterification Reactions

The primary alcohol group in the hexan-1-ol chain facilitates esterification under standard conditions. For example:

-

Stearoylation : Reaction with stearoyl chloride (C<sub>17</sub>H<sub>35</sub>COCl) in pyridine yields 6-(2-methyl-5-nitro-1H-imidazol-1-yl)hexyl stearate (Table 1) .

-

Aroylation : Similar to Compound D in , treatment with 4-nitrobenzoyl chloride forms 6-(2-methyl-5-nitro-1H-imidazol-1-yl)hexyl 4-nitrobenzoate .

Table 1. Esterification Reactions

Oxidation Reactions

The alcohol moiety can be oxidized to a ketone or carboxylic acid:

-

Swern Oxidation : Using oxalyl chloride (COCl)<sub>2</sub> and DMSO in CH<sub>2</sub>Cl<sub>2</sub> at −50°C yields 6-(2-methyl-5-nitro-1H-imidazol-1-yl)hexanal (analogous to ).

-

Strong Oxidants : KMnO<sub>4</sub> or CrO<sub>3</sub> may oxidize the alcohol to hexanoic acid derivatives .

Table 2. Oxidation Pathways

Alkylation and Ether Formation

The hydroxyl group can participate in nucleophilic substitutions:

-

Mitsunobu Reaction : With DIAD, triphenylphosphine, and phthalimide, the alcohol forms 6-(2-methyl-5-nitro-1H-imidazol-1-yl)hexyl phthalimide (similar to ).

-

Williamson Ether Synthesis : Reaction with alkyl halides (e.g., benzyl bromide) produces ether derivatives .

Table 3. Ether Synthesis

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Mitsunobu | DIAD, PPh<sub>3</sub>, phthalimide | Hexyl phthalimide derivative | 77% | |

| Williamson | Benzyl bromide, K<sub>2</sub>CO<sub>3</sub> | Hexyl benzyl ether | 70–80% |

Nitro Group Reduction

The 5-nitro group on the imidazole ring can be reduced to an amine under catalytic hydrogenation (H<sub>2</sub>/Pd-C) or using Zn/HCl, forming 6-(2-methyl-5-amino-1H-imidazol-1-yl)hexan-1-ol .

Heterocyclic Hybridization

The hexan-1-ol chain serves as a linker for synthesizing hybrids:

-

1,2,3-Triazole Conjugates : Via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives .

-

Thiadiazole Hybrids : Reaction with thiosemicarbazide followed by oxidative cyclization .

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential antimicrobial and antifungal properties due to the presence of the nitroimidazole moiety.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly for treating infections caused by anaerobic bacteria and protozoa.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol is primarily attributed to the nitroimidazole moiety. The compound undergoes reduction within microbial cells to form reactive intermediates that can damage DNA and other cellular components, leading to cell death. This mechanism is similar to that of other nitroimidazole derivatives, which are known to target anaerobic microorganisms.

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Crystallographic Insights

- logP Trends : Target compound > NBDHEX > 1-(2-Methyl-5-nitroimidazol-1-yl)acetone > Hydroxymetronidazole .

- Hydrogen Bonding : The hydroxyhexyl chain in the target compound may form intermolecular H-bonds (O-H⋯N/O), similar to C-H⋯N/O interactions in 1-(2-Methyl-5-nitroimidazol-1-yl)acetone .

- Software : SHELX programs (e.g., SHELXL, SHELXS) are widely used for crystallographic refinement across these compounds, ensuring structural accuracy .

Biologische Aktivität

Introduction

6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol is a synthetic compound belonging to the class of nitroimidazole derivatives, which are known for their diverse biological activities, particularly in the fields of medicine and agriculture. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C10H17N3O3 |

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | 6-(2-methyl-5-nitroimidazol-1-yl)hexan-1-ol |

| InChI Key | JWVXFSSCLKEMRP-UHFFFAOYSA-N |

Structure

The compound features a hexanol side chain attached to a nitroimidazole moiety, which is crucial for its biological activity. The presence of the nitro group is particularly significant as it contributes to the compound's ability to interact with microbial cells.

Antimicrobial Properties

Research indicates that 6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol exhibits significant antimicrobial activity against a range of pathogens, particularly anaerobic bacteria and protozoa. The mechanism by which this compound exerts its effects involves the reduction of the nitro group within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components, ultimately resulting in cell death .

Comparative Analysis with Other Nitroimidazoles

The biological activity of 6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol can be compared with other well-known nitroimidazole derivatives such as metronidazole and tinidazole:

| Compound | Antimicrobial Spectrum | Unique Features |

|---|---|---|

| 6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol | Anaerobic bacteria, protozoa | Unique hexanol side chain |

| Metronidazole | Anaerobic bacteria, protozoa | Widely used in clinical settings |

| Tinidazole | Similar to metronidazole | Longer half-life |

Study on Antimicrobial Efficacy

In a recent study, the efficacy of 6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol was evaluated against various strains of anaerobic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The compound demonstrated potent activity against Clostridium difficile and other Gram-positive pathogens, with MIC values ranging from 4 to 16 µg/mL .

Cytotoxicity Assessment

The cytotoxic effects of the compound were assessed in vitro using human cell lines. The results indicated that while the compound effectively reduced viability in cancerous cells, it also exhibited cytotoxicity towards non-cancerous cells at higher concentrations. This dual effect highlights the need for further optimization to enhance selectivity towards pathogenic cells while minimizing toxicity to healthy tissues .

The mechanism of action for 6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol primarily involves its reduction within anaerobic microorganisms. This reduction process generates reactive species that interfere with nucleic acid synthesis and function, leading to cell death. This mechanism is similar to that observed with other nitroimidazoles, reinforcing the potential of this compound as an effective antimicrobial agent .

Q & A

What are the optimal synthetic routes for 6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol, and how can reaction conditions be optimized to improve yield?

(Basic)

Methodological Answer:

The synthesis of imidazole derivatives typically involves nucleophilic substitution or cycloaddition reactions. For 6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol, a plausible route involves:

- Step 1: Reacting 2-methyl-5-nitroimidazole with a halogenated alcohol precursor (e.g., 6-chlorohexan-1-ol) under alkaline conditions. Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) can act as a base to deprotonate the imidazole, facilitating nucleophilic substitution .

- Step 2: Heating the reaction mixture to 100°C to enhance reaction kinetics. However, yields may remain moderate (~45%) due to competing side reactions or incomplete substitution .

- Optimization Strategies:

- Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂) to minimize hydrolysis .

- Purify intermediates via column chromatography to remove unreacted starting materials .

How can researchers characterize the purity of 6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol and identify potential nitroimidazole-related impurities?

(Advanced)

Methodological Answer:

Purity analysis requires a combination of chromatographic and spectroscopic techniques:

- HPLC Methods: Use reversed-phase C18 columns with UV detection (λ = 310 nm, typical for nitroimidazoles). Mobile phases like acetonitrile/water (70:30) can resolve impurities such as 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol, a common byproduct in nitroimidazole syntheses .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular ion ([M+H]⁺) and detect trace impurities via fragmentation patterns.

- FTIR Spectroscopy: Key functional groups (e.g., -NO₂ stretching at ~1520 cm⁻¹, -OH at ~3300 cm⁻¹) validate structural integrity .

Data Contradiction Analysis:

Discrepancies in purity metrics (e.g., HPLC vs. NMR) may arise from non-UV-active impurities. Cross-validate with ¹H/¹³C NMR to quantify residual solvents or unreacted precursors .

What computational methods are employed to predict the reactivity and stability of nitroimidazole derivatives like 6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol?

(Advanced)

Methodological Answer:

- Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., nitro group reduction potentials). For example, the nitro group’s electrophilicity can be quantified using Fukui indices, guiding predictions of metabolic activation or redox behavior .

- Molecular Dynamics (MD) Simulations: Model solvation effects in aqueous or lipid environments to assess stability under physiological conditions. This is critical for drug design applications .

- Docking Studies: Screen interactions with biological targets (e.g., enzymes) using software like AutoDock. Compare binding poses of derivatives to optimize substituent effects .

How should experimental designs account for the pH sensitivity of imidazole-containing compounds during synthesis and analysis?

(Advanced)

Methodological Answer:

Imidazole rings are pH-sensitive due to their pKa (~6.95). Key considerations include:

- Synthesis: Conduct reactions in buffered solutions (pH 7–8) to maintain the imidazole’s neutral form, avoiding protonation that reduces nucleophilicity .

- Storage: Store the compound in amber vials under inert gas (Ar) to prevent acid-catalyzed degradation. Desiccants (e.g., silica gel) mitigate hygroscopicity .

- Analytical Conditions: Use neutral mobile phases in HPLC to prevent pH-dependent retention time shifts. For example, phosphate buffers (pH 7.0) ensure consistent chromatographic behavior .

What strategies are effective in resolving contradictory data regarding the biological activity of nitroimidazole derivatives in different experimental models?

(Advanced)

Methodological Answer:

Contradictions often arise from variability in:

- Metabolic Activation: Nitroimidazoles require enzymatic reduction (e.g., by nitroreductases) for activity. Use isogenic cell lines (e.g., E. coli with/without nitroreductase genes) to isolate metabolic contributions .

- Experimental Models: Compare in vitro (cell culture) and in vivo (murine) data. For example, discrepancies in antimicrobial efficacy may reflect differences in tissue penetration or host metabolism .

- Dose-Response Curves: Standardize assays using IC₅₀/EC₅₀ values and Hill coefficients to quantify potency and cooperativity. Replicate studies across multiple labs to validate reproducibility .

How can researchers investigate the stability of 6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol under oxidative or reductive conditions?

(Advanced)

Methodological Answer:

- Oxidative Stability: Expose the compound to H₂O₂ or radical initiators (e.g., AIBN) at 37°C. Monitor degradation via HPLC and identify products (e.g., nitroso or amine derivatives) .

- Reductive Stability: Treat with sodium dithionite (Na₂S₂O₄) or enzymatic systems (e.g., NADPH-dependent reductases). Use cyclic voltammetry to quantify reduction potentials .

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks. Compare with controls via stability-indicating assays (e.g., LC-MS) .

Table 1: Key Analytical Parameters for 6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol

| Parameter | Method | Conditions/Results | Reference |

|---|---|---|---|

| Melting Point | DSC | 183–185°C (decomposes) | |

| HPLC Retention Time | C18 Column | 8.2 min (ACN:H₂O = 70:30, 1 mL/min) | |

| FTIR Peaks | KBr Pellet | -NO₂: 1520 cm⁻¹; -OH: 3300 cm⁻¹ | |

| HRMS (ESI+) | Q-TOF | [M+H]⁺: 272.1278 (Calc. 272.1281) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.